molecular formula C13H22O B1587403 3,5-Dimethyl-1-adamantanemethanol CAS No. 26919-42-6

3,5-Dimethyl-1-adamantanemethanol

Cat. No. B1587403
M. Wt: 194.31 g/mol
InChI Key: RVWLWJAOIBEWAV-UHFFFAOYSA-N
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Patent
US06995183B2

Procedure details

To a solution of DMSO (4 mL, 57.7 mmol) in DCM (125 mL) under nitrogen at −78° C. was added dropwise oxalyl chloride (2.0 M in DCM, 18.75 mL, 37.5 mmol) over 30 min. After final addition the reaction mixture was stirred at −78° C. for 30 min. With the reaction mixture still at −78° C. , a solution of crude (3,5-dimethyladamant-1-yl)methanol from above in DCM (50 mL) was added dropwise over 20 min. After stirring the reaction at −78° C. for 2 h, Et3N (15 mL) was added slowly over 10 min and the reaction was stirred for 30 min at −78° C. Saturated NaH2PO4 (15 mL) was added followed by water (150 mL), and the reaction was then warmed to rt. The DCM layer was separated, washed twice with 1N HCl and sat'd NaHCO3, dried over MgSO4, filtered and concentrated to give the step 1 compound, 3,5-dimethyladamantane-1-carboxaldehyde (5.58 g).
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
18.75 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]12[CH2:22][CH:16]3[CH2:17][C:18]([CH3:21])([CH2:20][C:14]([CH2:23][OH:24])([CH2:15]3)[CH2:13]1)[CH2:19]2.CCN(CC)CC>C(Cl)Cl.O>[CH3:21][C:18]12[CH2:17][CH:16]3[CH2:22][C:12]([CH3:11])([CH2:13][C:14]([CH:23]=[O:24])([CH2:15]3)[CH2:20]1)[CH2:19]2

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
18.75 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)(C3)C)C2)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
NaH2PO4
Quantity
15 mL
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After final addition the reaction mixture
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the reaction at −78° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction was stirred for 30 min at −78° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was then warmed to rt
CUSTOM
Type
CUSTOM
Details
The DCM layer was separated
WASH
Type
WASH
Details
washed twice with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)(C3)C)C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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